2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid
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Overview
Description
2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid is a chiral amino acid derivative This compound is characterized by the presence of an acetylamino group, a methylethoxy-substituted phenyl ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-methylethoxybenzaldehyde and L-alanine.
Formation of Schiff Base: The aldehyde group of 4-methylethoxybenzaldehyde reacts with the amino group of L-alanine to form a Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Acetylation: The amine undergoes acetylation to introduce the acetylamino group.
Final Product: The final product, this compound, is obtained after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency, versatility, and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetylamino group to an amine.
Substitution: The methylethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and protein engineering.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with target proteins, influencing their activity. The methylethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: This compound is used for amine protection and deprotection sequences.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used as a starting material for the synthesis of various compounds.
Uniqueness
2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable in stereoselective synthesis and research.
Properties
IUPAC Name |
(2S)-2-acetamido-3-(4-propan-2-yloxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9(2)19-12-6-4-11(5-7-12)8-13(14(17)18)15-10(3)16/h4-7,9,13H,8H2,1-3H3,(H,15,16)(H,17,18)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJBTJQZZIXECF-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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